molecular formula C9H18N2O B13350174 Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)

Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)

Cat. No.: B13350174
M. Wt: 170.25 g/mol
InChI Key: GKBPGHNDWVURBD-SECBINFHSA-N
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Description

Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI) (CAS RN 832698-69-8) is a chiral piperazine derivative characterized by a (2R)-tetrahydrofuran-2-ylmethyl substituent on the piperazine ring. Its molecular formula is C₉H₁₈N₂O, with a molecular weight of 170.25 g/mol . The compound’s stereochemistry and oxygen-containing tetrahydrofuran moiety distinguish it from conventional aromatic-substituted piperazines.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-[[(2R)-oxolan-2-yl]methyl]piperazine

InChI

InChI=1S/C9H18N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h9-10H,1-8H2/t9-/m1/s1

InChI Key

GKBPGHNDWVURBD-SECBINFHSA-N

Isomeric SMILES

C1C[C@@H](OC1)CN2CCNCC2

Canonical SMILES

C1CC(OC1)CN2CCNCC2

Origin of Product

United States

Preparation Methods

Synthesis from Piperazine and Tetrahydrofuran-2-carboxylic Acid

One common method for synthesizing 1-(tetrahydro-2-furoyl)piperazine involves reacting piperazine with tetrahydrofuran-2-carboxylic acid in the presence of hexamethyldisilazane as a catalyst. The reaction typically proceeds under a nitrogen atmosphere at elevated temperatures.

Reaction Conditions:

  • Reagents: Piperazine, tetrahydrofuran-2-carboxylic acid, hexamethyldisilazane.
  • Solvent: Chloroform.
  • Temperature: Heated to 110°C.
  • Yield: Approximately 93%.

Synthesis Using Tetrahydrofuran-2-formyl Chloride

Another method involves using tetrahydrofuran-2-formyl chloride to react with piperazine. This process includes a neutralization reaction in a mixed solvent of acetone and water, controlling the pH between 3.3 and 3.9.

Reaction Conditions:

Chemical Properties and Uses

1-(Tetrahydro-2-furoyl)piperazine is a colorless to yellow viscous liquid with a boiling point of 140°C at 1.5002 mmHg and a density of 1.17. It is sparingly soluble in chloroform and slightly soluble in methanol. This compound has been used as a reactant for the preparation of pyrazol-3-propanoic acid derivatives, which are inhibitors of leukotriene biosynthesis in human neutrophils.

Comparison of Synthesis Methods

Synthesis Method Reagents Solvent Temperature Yield
Hexamethyldisilazane Catalysis Piperazine, Tetrahydrofuran-2-carboxylic acid, Hexamethyldisilazane Chloroform 110°C 93%
Tetrahydrofuran-2-formyl Chloride Tetrahydrofuran-2-formyl chloride, Piperazine Acetone and Water 5-20°C 65.1%

Chemical Reactions Analysis

Types of Reactions: Piperazine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, piperazine can be oxidized to form piperazine-2,5-dione . Reduction reactions can convert piperazine derivatives into their corresponding amines . Substitution reactions, such as nucleophilic substitution, are also common.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine can yield piperazine-2,5-dione, while reduction can produce various amines .

Mechanism of Action

The mechanism of action of piperazine derivatives involves their interaction with specific molecular targets. For instance, piperazine compounds mediate their anthelmintic action by paralyzing parasites, allowing the host body to expel the invading organisms . This is achieved through the inhibition of neurotransmission in the parasites, leading to their paralysis and eventual expulsion.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The following table summarizes key structural and functional differences between the target compound and related piperazines:

Compound Name (CAS RN) Substituents Molecular Formula Key Properties/Activities References
Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI) (832698-69-8) (2R)-Tetrahydrofuran-2-ylmethyl C₉H₁₈N₂O Chiral, oxygen-rich, potential CNS modulation
Cyclizine (82-92-8) Benzhydryl (diphenylmethyl) + methyl C₁₈H₂₂N₂ H1 antihistamine, anti-inflammatory
Buclizine (82-92-8 analog) (4-Chlorophenyl)phenylmethyl + p-tert-butylbenzyl C₂₈H₃₂ClN₂ Anti-allergic, antiemetic
1-(2-Methylphenyl)piperazine (70849-60-4) o-Tolyl (2-methylphenyl) C₁₁H₁₆N₂ Intermediate for CNS-active agents
1-(Tetrahydro-2-furoyl)piperazine (63074-07-7) Tetrahydrofuran-2-carbonyl (ketone linkage) C₉H₁₆N₂O₂ Differing polarity due to carbonyl group
Meclizine (1104-22-9) (4-Chlorophenyl)phenylmethyl + 3-methylbenzyl C₂₅H₂₇ClN₂ Antihistamine, antiemetic

Pharmacological and Functional Insights

  • Cyclizine and Buclizine : These derivatives exhibit H1-receptor antagonism , with documented anti-inflammatory, anti-allergic, and antiemetic effects . Their benzhydryl and aromatic substituents enhance lipophilicity, aiding blood-brain barrier penetration for CNS activity. In contrast, the target compound’s tetrahydrofuran group may reduce lipophilicity but improve aqueous solubility .
  • 1-(2-Methylphenyl)piperazine : A simpler aromatic-substituted piperazine, often used as a synthetic intermediate for dopamine receptor ligands. Its o-tolyl group contrasts with the target compound’s oxygenated substituent .
  • 1-(Tetrahydro-2-furoyl)piperazine : This analog features a ketone bridge between piperazine and tetrahydrofuran, altering electronic properties compared to the target’s methyl-linked structure. Such differences may influence receptor binding or metabolic stability .

Physicochemical Properties

  • Solubility and Polarity: The tetrahydrofuran moiety in the target compound likely enhances polarity and water solubility compared to purely aromatic derivatives like cyclizine or buclizine.
  • Thermal Stability : Piperazine derivatives with hydroxyl or ether groups (e.g., tetrahydrofuran) exhibit moderate thermal stability. For instance, 1-(2-hydroxyethyl)-4-(2-hydroxypropyl)piperazine (HEHPP) has a boiling point of 192°C, suggesting similar stability for the target compound .

Biological Activity

Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI) is a compound that belongs to the piperazine class, which is known for its diverse biological activities. This article delves into the biological activity of this specific piperazine derivative, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Piperazine derivatives are characterized by their six-membered ring containing two nitrogen atoms. The compound in focus features a tetrahydrofuran moiety, which contributes to its unique biological properties. The molecular formula is C9H16N2O2C_9H_{16}N_2O_2 with a molecular weight of 184.24 g/mol.

PropertyValue
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
CAS Number63074-07-7
AppearanceLiquid

Piperazine derivatives exhibit a wide range of biological activities, including:

  • Antiproliferative Effects : Some studies highlight the ability of piperazine compounds to inhibit cell proliferation in various cancer cell lines. For instance, LQFM018, a piperazine-containing compound, demonstrated significant cytotoxicity against K562 leukemic cells, with IC50 values decreasing over time .
  • Receptor Binding : Piperazine compounds often interact with aminergic receptors. LQFM018 showed affinity for the dopamine D4 receptor (K_i = 0.26 μM), indicating potential applications in neuropharmacology .
  • Induction of Necroptosis : Research indicates that certain piperazine derivatives can trigger necroptotic cell death pathways, offering a novel approach to cancer therapy by overcoming chemoresistance .

Therapeutic Applications

The therapeutic potential of piperazine derivatives extends to various conditions:

  • Cancer Therapy : The ability to induce necroptosis suggests that these compounds could be developed as anticancer agents, particularly for resistant forms of leukemia .
  • Antifilarial Activity : A study on benzopyrones combined with piperazine pharmacophores demonstrated promising macrofilaricidal effects against Brugia malayi, suggesting that piperazine derivatives may also be effective in treating parasitic infections .

Case Studies and Research Findings

  • LQFM018 in Leukemia : In vitro studies revealed that LQFM018 not only inhibited cell growth but also induced necrotic morphologies in K562 cells. The compound caused mitochondrial disturbances and increased reactive oxygen species (ROS) production, further validating its potential as an anticancer agent .
  • Antifilarial Efficacy : A synthesized compound combining benzopyrone and piperazine showed significant adulticidal and microfilaricidal activity against B. malayi in animal models. At a dosage of 300 mg/kg over five days, it achieved 53.6% adulticidal activity and inhibited protease activity by 82% at 1 μM concentration .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInduces cell death in leukemia cells
Receptor InteractionBinds to dopamine D4 receptor
Necroptosis InductionTriggers regulated necrosis in cancer cells
AntifilarialMacro and microfilaricidal effects

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Piperazine derivatives with tetrahydrofuran substituents?

  • Methodological Answer : Multi-step organic synthesis is commonly employed. For example, nucleophilic substitution reactions using amines or alcohols, followed by purification via crystallization or flash chromatography, are standard approaches. A representative procedure involves reacting 1-(4-fluorobenzyl)piperazine with benzoyl chlorides in dichloromethane (DCM) using N,N-diisopropylethylamine as a base . Stereochemical control may require chiral catalysts or enantiomerically pure starting materials .

Q. How should researchers handle and store Piperazine derivatives to ensure stability and safety?

  • Methodological Answer : These compounds are sensitive to air and moisture. Store under inert gas (e.g., argon) at –20°C in airtight containers. Use appropriate personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to risks of skin/eye irritation . Avoid long-term storage, as degradation can increase toxicity; periodically verify stability via HPLC or NMR .

Q. What analytical techniques are suitable for characterizing the stereochemical purity of Piperazine derivatives?

  • Methodological Answer : Chiral HPLC with UV detection is preferred for resolving enantiomers. For example, USP methods for related piperazine derivatives use reversed-phase C18 columns and mobile phases like acetonitrile/water (70:30) with trifluoroacetic acid . Confirm absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses of chiral Piperazine derivatives?

  • Methodological Answer : Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst loading). For instance, kinetic studies in DCM at 0–5°C can minimize side reactions during acylation . Catalytic asymmetric hydrogenation or enzymatic resolution may enhance enantiomeric excess (ee) . Monitor intermediates via LC-MS to identify bottlenecks .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of Piperazine derivatives?

  • Methodological Answer : Validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding studies). Replicate results across multiple batches to rule out batch-specific impurities . Perform structure-activity relationship (SAR) studies to isolate confounding variables, such as substituent electronic effects . Cross-reference with computational models (e.g., molecular docking) to reconcile discrepancies .

Q. How can impurities in Piperazine derivatives be quantified and controlled during synthesis?

  • Methodological Answer : Use derivatization techniques coupled with GC-MS or HPLC-UV. For example, Terazosin Hydrochloride analysis quantifies the impurity 1-[(tetrahydro-2-furanyl)carbonyl]piperazine via derivatization and peak area comparison, with a limit of ≤0.1% . Implement in-process controls (e.g., TLC monitoring) and optimize recrystallization solvents (e.g., ethyl acetate/hexane) to remove byproducts .

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